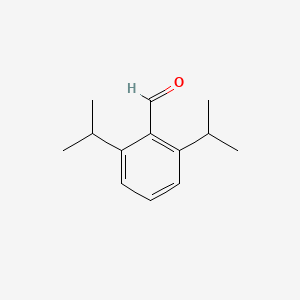

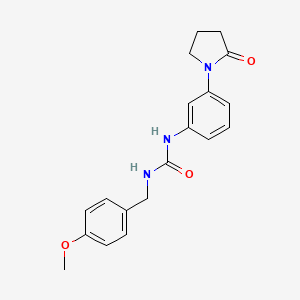

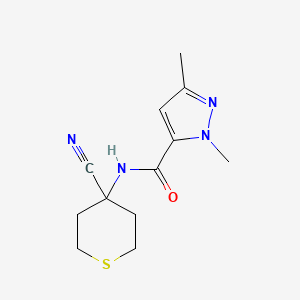

![molecular formula C19H18N2O6S B2362690 2-(3,4,5-トリメトキシベンゾイルアミノ)ベンゾ[d]チアゾール-6-カルボン酸メチル CAS No. 946236-72-2](/img/structure/B2362690.png)

2-(3,4,5-トリメトキシベンゾイルアミノ)ベンゾ[d]チアゾール-6-カルボン酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate” is a compound that belongs to the class of organic medicinal compounds known as thiazoles . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used in the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .

Synthesis Analysis

The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors . Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .Molecular Structure Analysis

Thiazoles are planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Thiazoles are highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . They are used in the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .科学的研究の応用

抗酸化作用

チアゾール誘導体は、その抗酸化作用で知られています。 フリーラジカルを中和し、酸化ストレスを予防することができ、これはがんや心臓病などの慢性疾患の発症に関与しています .

鎮痛および抗炎症作用

チアゾールコアを持つ化合物は、鎮痛および抗炎症活性を示すことが示されています。 これは、新しい鎮痛薬の開発のための潜在的な候補となります .

抗菌および抗真菌作用

チアゾール環は、抗菌剤や抗真菌剤を含む多くの強力な生物活性化合物に存在します。 これは、2-(3,4,5-トリメトキシベンゾイルアミノ)ベンゾ[d]チアゾール-6-カルボン酸メチルが、細菌や真菌感染症に対する新しい治療法の開発に使用できることを示唆しています .

抗ウイルス作用

チアゾール誘導体は、さまざまなウイルス感染に対して活性があることが示されています。 これには、潜在的な抗HIV活性も含まれており、抗レトロウイルス療法の開発に注目されています .

神経保護作用

神経伝達物質の合成における役割により、チアゾールは神経保護効果を持つ可能性があります。 これは、神経変性疾患や脳損傷に対する新しい治療法につながる可能性があります .

抗腫瘍および細胞毒作用

一部のチアゾール誘導体は、抗腫瘍および細胞毒活性を示すことが報告されています。 これは、2-(3,4,5-トリメトキシベンゾイルアミノ)ベンゾ[d]チアゾール-6-カルボン酸メチルが、新しい化学療法薬の開発のために癌研究に使用できることを示唆しています .

作用機序

Target of Action

Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate is a synthetic compound that belongs to the family of thiazole derivatives . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs Thiazole derivatives have been known to interact with a variety of biological targets, contributing to their diverse biological activities .

Mode of Action

Thiazole derivatives are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest a complex interaction with various biological targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic properties.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may have diverse molecular and cellular effects.

Action Environment

The solubility of thiazole derivatives in water, alcohol, and ether may suggest that the compound’s action, efficacy, and stability could be influenced by the solvent environment.

生化学分析

Biochemical Properties

The biochemical properties of Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate are not fully known. Thiazoles, a class of compounds to which it belongs, have been found in many potent biologically active compounds . They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Cellular Effects

The cellular effects of Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate are not well-documented. Related thiazole compounds have shown significant potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Molecular Mechanism

The molecular mechanism of action of Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate is not yet fully understood. Thiazole derivatives have been found to interact with various enzymes and proteins .

Metabolic Pathways

The metabolic pathways that Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate is involved in are not well-documented. Thiazole compounds have been found to interact with various enzymes and proteins .

Subcellular Localization

The subcellular localization of Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate and any effects on its activity or function are not well-documented. Related thiazole compounds have been found to interact with various enzymes and proteins .

特性

IUPAC Name |

methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O6S/c1-24-13-7-11(8-14(25-2)16(13)26-3)17(22)21-19-20-12-6-5-10(18(23)27-4)9-15(12)28-19/h5-9H,1-4H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBOKXHGGXGOAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

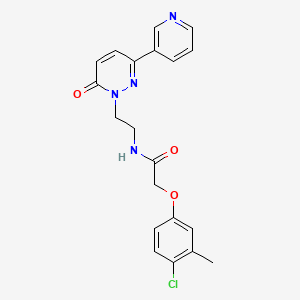

![3-pentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2362607.png)

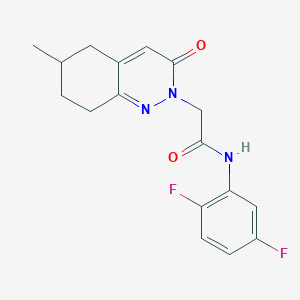

![1'-(2,4-Dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2362618.png)

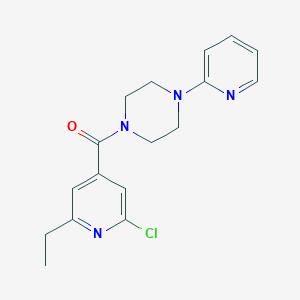

![N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2362623.png)

![ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)